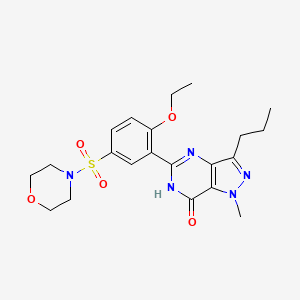
Morpholinosildenafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinosildenafil is a chemical compound with the molecular formula C21H27N5O5S . It is a derivative of sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of a morpholine ring, which distinguishes it from other sildenafil derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholinosildenafil typically involves several steps:
Starting Materials: The synthesis begins with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.
Reduction: This compound is reduced using tin(II) chloride under reflux conditions to obtain 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.
Condensation: The reduced compound is then condensed with 2-ethoxybenzoyl chloride.
Oxidation: The resulting product is oxidized using hydrogen peroxide to yield 5-(2-ethoxyphenyl)-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one.
Sulfonation: This intermediate is sulfonated with chlorosulfonic acid to form 5-[5-(chlorosulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidon-7-one.
Final Step: The final step involves reacting the sulfonated product with morpholine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and determination of synthetic impurities to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinosildenafil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Tin(II) chloride is used for reduction reactions.
Nucleophiles: Morpholine is used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Morpholinosildenafil has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and morpholine derivatives.
Biology: It is used in research on enzyme inhibition, particularly phosphodiesterase type 5 (PDE5) inhibition.
Medicine: It is investigated for its potential therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Morpholinosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum and pulmonary vasculature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Morpholinosildenafil is unique due to the presence of the morpholine ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. This structural difference can affect its binding affinity, selectivity, and overall therapeutic profile .
Eigenschaften
CAS-Nummer |
372179-49-2 |
|---|---|
Molekularformel |
C21H27N5O5S |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
5-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H27N5O5S/c1-4-6-16-18-19(25(3)24-16)21(27)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(28,29)26-9-11-30-12-10-26/h7-8,13H,4-6,9-12H2,1-3H3,(H,22,23,27) |
InChI-Schlüssel |
HWKXZZXIDAFTCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


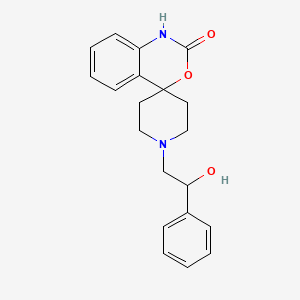
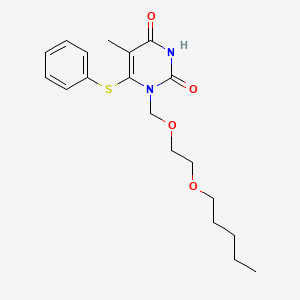
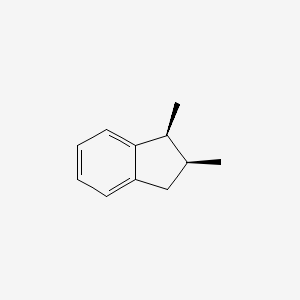

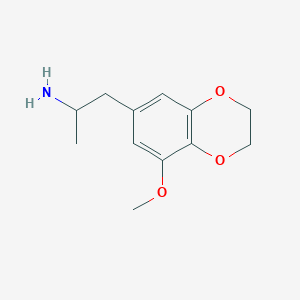
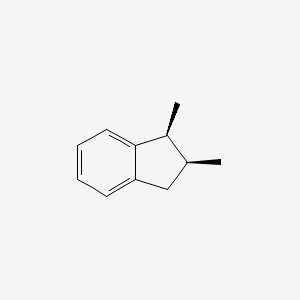
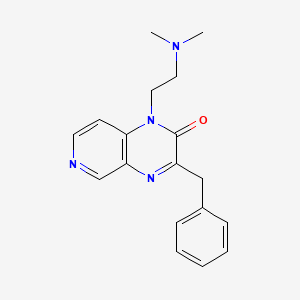
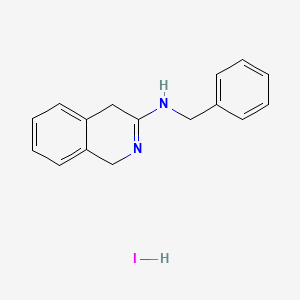

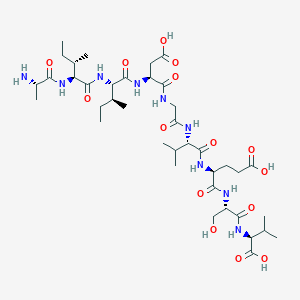

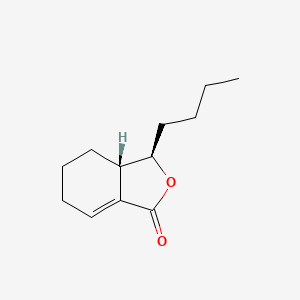
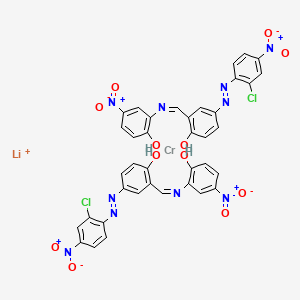
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
